molecular formula C7H13NO3 B14136256 trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol CAS No. 170708-38-0

trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol

Katalognummer: B14136256
CAS-Nummer: 170708-38-0
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: NXFCCUPTMAXGDZ-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol: is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound is characterized by its spiro structure, which includes a dioxaspiro ring system and an amino group. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable lactone with an amine, followed by cyclization to form the spiro structure . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained in high yield.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures . This ensures the compound meets the required purity and specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

170708-38-0

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

(7R,8R)-7-amino-1,4-dioxaspiro[4.4]nonan-8-ol

InChI

InChI=1S/C7H13NO3/c8-5-3-7(4-6(5)9)10-1-2-11-7/h5-6,9H,1-4,8H2/t5-,6-/m1/s1

InChI-Schlüssel

NXFCCUPTMAXGDZ-PHDIDXHHSA-N

Isomerische SMILES

C1COC2(O1)C[C@H]([C@@H](C2)O)N

Kanonische SMILES

C1COC2(O1)CC(C(C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.